(6-Methoxynaphthalen-2-yl)methanol
Overview
Description
(6-Methoxynaphthalen-2-yl)methanol is an organic compound with the molecular formula C12H12O2. It is a derivative of naphthalene, characterized by a methoxy group at the 6th position and a hydroxymethyl group at the 2nd position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: (6-Methoxynaphthalen-2-yl)methanol can be synthesized through several methods. One common approach involves the reduction of (6-methoxynaphthalen-2-yl)methanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperatures .
Industrial Production Methods: Industrial production of this compound often involves the bromination of 6-methoxynaphthalene followed by a Grignard reaction with formaldehyde. The intermediate product is then reduced to yield the desired compound. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (6-Methoxynaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (6-methoxynaphthalen-2-yl)methanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to (6-methoxynaphthalen-2-yl)methane using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids.
Major Products Formed:
Oxidation: (6-Methoxynaphthalen-2-yl)methanone.
Reduction: (6-Methoxynaphthalen-2-yl)methane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(6-Methoxynaphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting inflammatory pathways.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Methoxynaphthalen-2-yl)methanol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase enzyme. This inhibition disrupts the bacterial cell membrane synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
- (6-Methoxynaphthalen-2-yl)methanone
- (6-Methoxynaphthalen-2-yl)methane
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness: (6-Methoxynaphthalen-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications .
Properties
IUPAC Name |
(6-methoxynaphthalen-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7,13H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZCYRHZTSJCAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434113 | |
Record name | (6-methoxynaphthalen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60201-22-1 | |
Record name | (6-methoxynaphthalen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-methoxynaphthalen-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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